Nonafluoro-1-butanesulfonyl chloride

描述

Systematic Nomenclature and CAS Registry Information

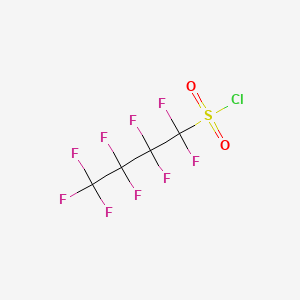

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl chloride. This nomenclature explicitly indicates the positioning of nine fluorine atoms across the four-carbon chain, with the sulfonyl chloride functional group attached to the terminal carbon. The Chemical Abstracts Service has assigned this compound the registry number 2991-84-6, which serves as the definitive identifier across chemical databases and regulatory frameworks.

The compound exhibits extensive synonymy within chemical literature, reflecting various naming conventions and historical terminology. Alternative designations include perfluoro-1-butanesulfonyl chloride, nonafluorobutanesulfonyl chloride, and perfluorobutanesulfonyl chloride. The European Community has assigned the number 626-978-4 for regulatory identification purposes. Additional database identifiers include the PubChem Compound Identifier 324955 and the ChemSpider Identification number 287743.

Molecular Formula and Structural Configuration

The molecular formula of this compound is established as C4ClF9O2S, representing a molecular composition of four carbon atoms, one chlorine atom, nine fluorine atoms, two oxygen atoms, and one sulfur atom. The calculated molecular weight ranges from 318.534 to 318.55 atomic mass units, with the monoisotopic mass determined as 317.916382 atomic mass units.

The structural configuration features a linear four-carbon chain completely substituted with fluorine atoms, except for the terminal carbon which bears the sulfonyl chloride functional group. The sulfonyl chloride moiety exhibits characteristic tetrahedral geometry around the sulfur center, consistent with sulfonyl halide structures described in chemical literature. The sulfur atom maintains double bonds with two oxygen atoms while forming single bonds with the perfluoroalkyl chain and the chlorine atom.

Spectroscopic characterization through nuclear magnetic resonance reveals distinct fluorine environments throughout the molecular structure. The trifluoromethyl group at the terminal position exhibits characteristic chemical shift patterns, while the internal difluoromethylene groups demonstrate systematic downfield shifts reflecting the electron-withdrawing effects of adjacent fluorine substitution. The sulfonyl chloride carbon displays significant deshielding due to the electron-withdrawing nature of both the sulfonyl group and extensive fluorine substitution.

The structural simplified molecular-input line-entry system representation is documented as FC(F)(F)C(F)(F)C(F)(F)C(F)(F)S(Cl)(=O)=O, providing a standardized linear notation for computational applications. The International Chemical Identifier key IRFCLLARAUQTNK-UHFFFAOYSA-N serves as a unique molecular structure identifier facilitating database searches and structural comparisons.

Isomeric Forms and Stereochemical Considerations

The molecular structure of this compound presents limited opportunities for constitutional isomerism due to the linear arrangement of the perfluoroalkyl chain and the terminal positioning of the sulfonyl chloride functional group. The complete fluorination of the alkyl backbone eliminates potential regioisomers that might arise from alternative fluorine substitution patterns. The sulfonyl chloride group must occupy the terminal position to maintain chemical stability and synthetic accessibility.

Conformational analysis reveals that the perfluoroalkyl chain adopts predominantly extended conformations due to steric repulsion between fluorine atoms and the inherent rigidity imposed by carbon-fluorine bond characteristics. The gauche interactions between adjacent difluoromethylene groups are energetically unfavorable, leading to preference for anti-periplanar arrangements throughout the carbon chain. This conformational preference contributes to the linear molecular geometry observed in both solution and solid-state phases.

Stereochemical considerations focus primarily on the tetrahedral geometry around the sulfur center in the sulfonyl chloride moiety. While the sulfur atom is not a stereogenic center due to the presence of two equivalent oxygen atoms, the overall molecular symmetry is broken by the chlorine substitution. The molecule lacks any plane of symmetry or inversion center, resulting in an inherently chiral molecular framework, though practical stereochemical consequences are minimal due to the rapid exchange processes typical of sulfonyl chlorides.

Rotational barriers around the carbon-sulfur bond connecting the perfluoroalkyl chain to the sulfonyl chloride group are relatively low, allowing free rotation at ambient temperatures. This rotational freedom contributes to the conformational flexibility observed in solution-phase studies. The electron-withdrawing effects of the perfluoroalkyl substituent significantly influence the electronic properties of the sulfonyl chloride group, enhancing its electrophilic reactivity compared to conventional alkylsulfonyl chlorides.

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCLLARAUQTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF9O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315129 | |

| Record name | Perfluoro-1-butanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2991-84-6 | |

| Record name | 2991-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluoro-1-butanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation via Chlorination of Nonafluorobutanesulfonyl Fluoride

The most common and industrially relevant preparation method for nonafluoro-1-butanesulfonyl chloride involves the chlorination of nonafluorobutanesulfonyl fluoride. This is achieved by reacting the corresponding sulfonyl fluoride with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

-

$$

\text{Nonafluorobutanesulfonyl fluoride} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Byproducts}

$$ Conditions: Typically carried out under anhydrous conditions to avoid hydrolysis, at controlled temperatures to optimize yield and purity.

Yield and Purity: Yields are generally high, with the product being purified by distillation or recrystallization to remove residual reagents and side products.

This method leverages the high reactivity of sulfonyl fluorides towards chlorinating agents, enabling efficient substitution of the sulfonyl fluoride group with a sulfonyl chloride group.

Fluorination of Butylsulfonyl Chloride Followed by Chlorination

An alternative industrial approach begins with butylsulfonyl chloride as the raw material, which undergoes fluorination to replace hydrogen atoms with fluorine, producing nonafluorobutanesulfonyl fluoride. This intermediate is then converted to this compound via chlorination.

Step 1: Fluorine replacement reaction on butylsulfonyl chloride using potassium fluoride and tetrabutylammonium bromide in acetonitrile solvent at elevated temperature (~68°C) for about 2 hours.

Step 2: Isolation of nonafluorobutanesulfonyl fluoride by filtration and distillation.

Step 3: Chlorination of the sulfonyl fluoride with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride.

| Step | Reagents & Conditions | Temperature (°C) | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Butylsulfonyl chloride, KF, tetrabutylammonium bromide, acetonitrile | 68 | 2 h | - | Fluorine substitution reaction |

| 2 | Filtration, distillation | Room temp | - | - | Isolation of sulfonyl fluoride |

| 3 | Sulfonyl fluoride + thionyl chloride or PCl5 | Controlled | - | High | Conversion to sulfonyl chloride |

- Yield: The fluorination step yields ~95% nonafluorobutanesulfonyl fluoride with 99% purity before chlorination.

Electrochemical Fluorination Route (Indirect)

While electrochemical fluorination (ECF) is mainly employed to prepare nonafluorobutanesulfonyl fluoride from sulfolane, this intermediate can then be converted to this compound by chlorination. The ECF process involves direct fluorination of sulfolane in an electrolytic cell under controlled voltage and temperature.

Reaction Conditions and Optimization

The chlorination of nonafluorobutanesulfonyl fluoride requires stringent control of moisture and temperature due to the high reactivity and moisture sensitivity of the reagents and products.

| Parameter | Typical Range/Conditions | Effect on Reaction |

|---|---|---|

| Temperature | 0 to 80 °C (often 25-50 °C) | Higher temps increase rate but risk side reactions |

| Solvent | Anhydrous solvents (e.g., chlorinated solvents, dry solvents) | Prevents hydrolysis of sulfonyl chloride |

| Chlorinating Agent | Thionyl chloride or phosphorus pentachloride | Efficient chlorination |

| Atmosphere | Inert (nitrogen or argon) | Avoids moisture and oxidation |

| Reaction Time | 1-4 hours | Optimized for complete conversion |

Purification Techniques

After synthesis, this compound is purified typically by:

- Distillation under reduced pressure: To separate the desired compound from residual chlorinating agents and byproducts.

- Recrystallization: When solid form is desired for higher purity.

- Drying under inert atmosphere: To remove traces of moisture and prevent hydrolysis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of sulfonyl fluoride | Nonafluorobutanesulfonyl fluoride | Thionyl chloride / PCl5 | Anhydrous, 0-80 °C | High (not quantified) | Most direct and common method |

| Fluorination of butylsulfonyl chloride + chlorination | Butylsulfonyl chloride | KF, tetrabutylammonium bromide, acetonitrile + SOCl2 | 68 °C for fluorination; chlorination under controlled temp | ~95% for fluorination step | Industrial scale, multi-step process |

| Electrochemical fluorination + chlorination | Sulfolane (for sulfonyl fluoride) | Electrochemical cell, SOCl2 | Electrolysis at controlled voltage and temp | High (via intermediate) | Indirect, requires purification of intermediate |

Research Findings and Industrial Relevance

- The chlorination of nonafluorobutanesulfonyl fluoride is the preferred route due to its straightforwardness and high efficiency.

- Industrial synthesis often couples fluorination of butylsulfonyl chloride with subsequent chlorination to optimize cost and scalability.

- Electrochemical fluorination provides a route to the sulfonyl fluoride intermediate but requires extensive purification.

- The product’s high reactivity and moisture sensitivity necessitate rigorous control during synthesis and handling.

- Purified this compound is a crucial intermediate for synthesizing sulfonyl fluorides, nonaflates, and other fluorinated reagents used in pharmaceuticals and materials science.

化学反应分析

Nonafluoro-1-butanesulfonyl chloride undergoes several types of chemical reactions, including substitution reactions. It reacts with nucleophiles to form nonafluorobutanesulfonate esters . Common reagents used in these reactions include alcohols and phenols, which react under mild conditions to yield the corresponding esters . The major products formed from these reactions are nonafluorobutanesulfonate esters, which are valuable intermediates in various organic synthesis processes .

科学研究应用

Organic Synthesis

NFBS serves as a powerful reagent for fluoro-tagging in organic synthesis. It is commonly used to introduce fluorinated groups into organic molecules, which can significantly alter their physical and chemical properties. This property is particularly useful in:

- Pharmaceutical Chemistry: NFBS is employed in the synthesis of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.

- Material Science: It is utilized in creating fluorinated polymers and surfactants that possess enhanced chemical resistance and thermal stability .

Biochemical Applications

In biochemical research, NFBS is used for:

- Labeling Biomolecules: The introduction of fluorinated tags allows for better tracking and imaging of biomolecules in biological systems. This application is vital for studying protein interactions and cellular processes.

- Drug Development: NFBS aids in the development of drugs with specific targeting mechanisms by modifying drug candidates to enhance their interaction with biological targets .

Environmental Studies

Due to its unique properties, NFBS has been studied for its environmental impact:

- Toxicology Studies: Research has been conducted on the toxicity and environmental persistence of compounds derived from NFBS, contributing to understanding the ecological risks associated with fluorinated substances .

Case Study 1: Synthesis of Fluorinated Antiviral Agents

A study demonstrated the use of NFBS in synthesizing novel antiviral agents that exhibited enhanced activity against viral infections. The incorporation of fluorine atoms improved the agents' binding affinity to viral proteins, leading to increased efficacy in vitro .

Case Study 2: Environmental Impact Assessment

Research evaluated the degradation pathways of NFBS and its derivatives in aquatic environments. The findings indicated that while NFBS is resistant to hydrolysis, its breakdown products were less persistent, suggesting a potential pathway for environmental remediation strategies .

作用机制

The mechanism of action of nonafluoro-1-butanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions . It reacts with nucleophiles, such as alcohols and amines, to form sulfonate esters and amides . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

相似化合物的比较

Comparison with Structurally Related Compounds

The following table compares Nonafluoro-1-butanesulfonyl chloride with similar perfluorinated sulfonic acid derivatives and sulfonyl halides:

Key Differences and Research Findings

Reactivity :

- This compound exhibits higher electrophilicity compared to its fluoride analog due to the superior leaving group ability of chloride (-Cl) versus fluoride (-F) .

- Perfluorobutanesulfonic acid lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitutions but highly acidic (pKa ≈ -12), suitable for catalytic roles .

Thermal Stability :

- Fluorinated sulfonates (e.g., potassium nonafluoro-1-butanesulfonate) demonstrate greater thermal and chemical stability compared to sulfonyl chlorides, making them suitable for high-temperature applications like battery electrolytes .

Toxicity and Handling :

- Sulfonyl chlorides (e.g., this compound, Benzenesulfonyl chloride) are corrosive and require stringent safety protocols. In contrast, sulfonic acids and salts pose lower immediate hazards .

Industrial Use :

- This compound is favored in fine chemical synthesis, while perfluorobutanesulfonic acid is utilized in industrial-scale processes like coatings and surfactants due to its stability .

生物活性

Nonafluoro-1-butanesulfonyl chloride (NFBS) is a fluorinated organic compound with the molecular formula C₄ClF₉O₂S. It is characterized by a sulfonyl chloride functional group, which contributes to its reactivity in organic synthesis and potential biological applications. This article explores the biological activity of NFBS, focusing on its reactivity, safety profile, and implications for synthetic chemistry and biochemical applications.

NFBS is notable for its high fluorine content, which imparts unique properties such as increased lipophilicity and thermal stability. The molecular weight of NFBS is 318.55 g/mol, and it is classified as a highly reactive reagent due to its sulfonyl chloride group. The compound is corrosive and can cause severe burns upon contact with skin or eyes, as well as respiratory irritation when inhaled.

| Property | Value |

|---|---|

| Molecular Formula | C₄ClF₉O₂S |

| Molecular Weight | 318.55 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not applicable |

| Hazard Classification | GHS05 (Corrosive) |

Biological Activity

The biological activity of NFBS primarily stems from its function as a reactive electrophile in various chemical reactions. It has been utilized in fluoro-tagging applications, where it interacts with nucleophiles to form stable products. The presence of fluorine significantly alters the reactivity profile compared to non-fluorinated analogs, enhancing selectivity in synthetic pathways.

Case Study: Reactivity with Nucleophiles

Research has indicated that NFBS exhibits unique reactivity patterns when interacting with various nucleophiles. For instance, studies have shown that NFBS reacts selectively with amino acids and peptides, facilitating the synthesis of fluorinated derivatives that can be used in drug development and biochemical assays.

Table 2: Toxicological Data Overview

| Endpoint | Observations |

|---|---|

| Skin Irritation | Severe burns upon contact |

| Eye Irritation | Can cause serious eye damage |

| Inhalation Effects | Respiratory tract irritation |

| Animal Studies | Hepatotoxicity observed in high doses |

Applications in Synthetic Chemistry

NFBS serves as a valuable reagent in synthetic chemistry due to its ability to introduce fluorine into organic molecules. This property is particularly useful in the pharmaceutical industry, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The compound's ability to facilitate C-S bond formation has been explored in various cross-coupling reactions, showcasing its versatility in organic synthesis .

常见问题

Q. What are the key physicochemical properties of Nonafluoro-1-butanesulfonyl chloride (NFBC) relevant to laboratory handling?

NFBC (CAS 2991-84-6) is a fluorinated sulfonyl chloride with the molecular formula C₄ClF₉O₂S and a molecular weight of 318.55 g/mol . Key properties include:

- Density : ~1.807 g/cm³

- Boiling Point : 100.5–103.5°C

- Reactivity : Highly sensitive to moisture, corrosive, and reacts vigorously with nucleophiles (e.g., amines, alcohols) .

- Safety : Classified as corrosive and irritant; requires handling in a fume hood with PPE (nitrile gloves, safety goggles, and acid-resistant lab coats) .

Q. What are the standard synthetic protocols for NFBC in organic transformations?

NFBC is primarily used as a sulfonylation or alkylation agent . A typical protocol involves:

- Step 1 : Reacting NFBC with nucleophiles (e.g., amines or alcohols) under anhydrous conditions (e.g., in dichloromethane or THF).

- Step 2 : Maintaining temperatures between 0–25°C to control exothermic reactions.

- Step 3 : Quenching excess reagent with ice-cold water or aqueous bicarbonate .

- Example : Synthesis of perfluorobutanesulfonamides by reacting NFBC with primary amines in the presence of a base like triethylamine .

Q. How should NFBC be stored to ensure stability?

- Store under argon or nitrogen atmosphere at 2–8°C in amber glass bottles to prevent hydrolysis and photodegradation.

- Avoid contact with moisture; use desiccants in storage containers .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing NFBC and its derivatives?

- HPLC-MS/MS : Effective for quantifying NFBC and its degradation products (e.g., nonafluoro-1-butanesulfonic acid) in reaction mixtures. Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% formic acid .

- NMR Spectroscopy : ¹⁹F NMR is critical for tracking fluorinated intermediates (δ -70 to -85 ppm for CF₃ groups) .

- X-ray Crystallography : Resolves structural ambiguities in sulfonylated products, particularly stereochemistry .

Q. How do reaction conditions influence the selectivity of NFBC in sulfonylation reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions (e.g., hydrolysis). Non-polar solvents (e.g., toluene) improve selectivity for bulky substrates .

- Temperature : Lower temperatures (0–5°C) favor mono-sulfonylation, while higher temperatures (25–40°C) drive di-sulfonylation in polyfunctional substrates .

- Catalysis : Lewis acids like ZnCl₂ accelerate reactions with electron-deficient aromatic amines .

Q. What are the environmental and toxicological implications of NFBC degradation products?

NFBC hydrolyzes to nonafluoro-1-butanesulfonic acid (PFBSA) , a persistent environmental pollutant. Key concerns include:

- Bioaccumulation : PFBSA has a half-life >5 years in aquatic systems due to strong C-F bonds .

- Toxicity : Linked to hepatotoxicity in rodent models at concentrations >100 ppm .

- Mitigation : Advanced oxidation processes (e.g., UV/H₂O₂) degrade PFBSA into shorter-chain fluorinated acids .

Q. How can contradictions in reported reactivity data for NFBC be resolved?

Discrepancies in literature (e.g., variable yields in sulfonylation) often stem from:

- Purity : Commercial NFBC may contain impurities (e.g., sulfonic acids); redistillation or recrystallization is recommended .

- Moisture Content : Trace water accelerates hydrolysis, reducing effective reagent concentration. Use Karl Fischer titration to verify anhydrous conditions .

Methodological Recommendations

Q. Table 1: Optimization Parameters for NFBC Reactions

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–25°C | Controls exothermicity and selectivity |

| Solvent | DCM, THF, Toluene | Balances reactivity and stability |

| Substrate Ratio | 1:1.1 (NFBC:Substrate) | Minimizes side products |

| Reaction Time | 2–6 hours | Ensures completion without degradation |

Q. Table 2: Analytical Methods for NFBC Derivatives

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-MS/MS | Quantification of PFBSA | 0.1 ppb |

| ¹⁹F NMR | Structural elucidation | 1–5 mol% |

| FT-IR | Functional group analysis | 1–2 µg sample |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。